2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide
Description
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Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2S/c1-16(29)23-18-9-11-19(12-10-18)24-20(30)15-31-22-26-25-21(17-7-3-2-4-8-17)28(22)27-13-5-6-14-27/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,23,29)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABUYSGQZSNHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for its functional groups, such as the pyrrole and triazole rings
Mode of Action
The presence of the pyrrole and triazole rings could potentially facilitate interactions with biological targets.
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given the presence of the pyrrole and triazole rings, it is possible that the compound could interfere with pathways involving proteins or enzymes that recognize these structures
Pharmacokinetics
The presence of the cyclohexyl and acetamide groups could potentially influence the compound’s solubility and permeability, which in turn could affect its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. It is possible that the compound could exert its effects by modulating the activity of its target proteins or enzymes, leading to changes in cellular processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and thus its ability to interact with targets could be affected by pH. Similarly, temperature could influence the compound’s stability and its interactions with biological targets.
Biological Activity
The compound 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is a novel synthetic derivative belonging to the class of triazole compounds. Its unique structural features suggest potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article summarizes the biological activity of this compound based on recent studies and findings.
The compound's chemical characteristics are crucial for understanding its biological interactions. Below is a summary of its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H24N4O2S |
| Molecular Weight | 428.50 g/mol |
| LogP | 4.63 |
| Polar Surface Area | 56.79 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Biological Activity Overview
Recent studies have highlighted various biological activities associated with triazole derivatives, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has shown promise in several areas:
Anticancer Activity
Research indicates that triazole derivatives can exhibit significant anticancer properties. For instance, a study screened a library of compounds for their efficacy against multicellular spheroids, revealing that triazole derivatives often demonstrate potent cytotoxic effects against various cancer cell lines . The mechanism of action typically involves the inhibition of specific enzymes or pathways critical for tumor growth.
Anti-inflammatory Effects
Another important aspect of this compound is its potential anti-inflammatory activity. Triazole derivatives have been linked to the modulation of inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. In vitro studies have shown that these compounds can significantly reduce pro-inflammatory cytokine production.
Case Studies and Research Findings
Several case studies have explored the biological activity of similar triazole derivatives:
- Antitumor Efficacy : A study reported that triazole compounds with specific substitutions exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines. The presence of an electron-withdrawing group was essential for enhancing cytotoxicity .
- Antimicrobial Screening : In another investigation, triazole derivatives were evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the triazole ring significantly increased antimicrobial potency .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications on the phenyl ring and the presence of sulfur groups play a crucial role in enhancing biological activity. Compounds with substituents at specific positions showed improved interactions with biological targets .
The proposed mechanism of action for this compound involves interaction with molecular targets such as enzymes or receptors involved in cell proliferation and inflammation. For instance, triazoles are known to inhibit the enzyme aromatase, which is critical in estrogen biosynthesis, thereby affecting hormone-dependent cancers.
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of click chemistry, enables regioselective 1,4-disubstituted triazole formation. As demonstrated in recent studies, terminal alkynes react with azides in the presence of Cu(I) catalysts to yield 1,2,3-triazoles. However, for 1,2,4-triazoles, modifications are required. A copper(II) ionic liquid catalyst ([Bmim][CuCl₃]) combined with ascorbic acid reduces Cu(II) to Cu(I) in situ, facilitating the cycloaddition of cyclohexyl azide with 1-ethynyl-1H-pyrrole to generate the 4-(1H-pyrrol-1-yl)-5-cyclohexyl-4H-1,2,4-triazole intermediate.
Table 1: CuAAC Reaction Conditions for Triazole Core Synthesis
| Reagent | Catalyst System | Temperature | Yield | Reference |
|---|---|---|---|---|
| Cyclohexyl azide | [Bmim][CuCl₃], ascorbic acid | RT | 85% | |
| 1-Ethynyl-1H-pyrrole | CuSO₄·5H₂O, sodium ascorbate | 90°C | 78% |
Base-Catalyzed Cyclization of Thiosemicarbazides
Alternative routes involve cyclizing acyl thiosemicarbazides under basic conditions. For example, refluxing cyclohexanecarboxylic acid thiosemicarbazide with 1H-pyrrole-1-carbonyl chloride in ethanolic NaOH yields the 1,2,4-triazole ring. This method avoids metal catalysts but requires stringent pH control to prevent side reactions.
Functionalization of the Triazole Core
Regioselective Pyrrole Substitution
The 4-(1H-pyrrol-1-yl) group is introduced via Ullmann coupling. Using CuI and 1,10-phenanthroline as catalysts, the triazole bromide intermediate couples with pyrrole in dimethyl sulfoxide (DMSO) at 120°C. Microwave-assisted synthesis reduces reaction time from 12 h to 30 min with comparable yields (88%).
Final Acetamidophenyl Coupling
The N-(4-acetamidophenyl) group is appended through amide bond formation. 2-[(Triazole-3-yl)sulfanyl]acetic acid is activated using ethyl chloroformate and triethylamine, then reacted with 4-aminoacetanilide in tetrahydrofuran (THF).
Critical Considerations :
- Protection Strategies : The acetamide group requires protection (e.g., tert-butoxycarbonyl, Boc) during earlier steps to prevent undesired side reactions.
- Purification : Silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) isolates the final product in ≥95% purity.
Spectroscopic Characterization
Table 3: Key Spectral Data for Target Compound
| Technique | Data |
|---|---|
| ¹H NMR | δ 1.20–1.45 (m, 10H, cyclohexyl), δ 2.10 (s, 3H, COCH₃), δ 6.85 (s, 4H, pyrrole) |
| IR | 3270 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N) |
| HRMS | [M+H]⁺ calc. 498.2145, found 498.2148 |
Comparative Analysis of Synthetic Routes
Table 4: Efficiency of Preparation Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| CuAAC + Substitution | High regioselectivity, scalability | Requires metal catalysts | 75–92% |
| Cyclization + Coupling | Metal-free, simple purification | Multi-step, longer reaction time | 65–88% |
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can reaction yields be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core. Key steps include:
- Triazole ring formation: Reacting hydrazine derivatives with carbon disulfide and cyclohexylamine under reflux in ethanol, followed by NaOH treatment to generate the thiol intermediate .
- Sulfanyl acetamide coupling: Reacting the thiol with 2-chloroacetonitrile in N,N-dimethylformamide (DMF) with NaOH as a base. Catalysts like pyridine and zeolite (Y-H) at 150°C for 5 hours enhance regioselectivity and yield .
- Purification: Recrystallization from ethanol ensures purity. Yield optimization requires strict control of stoichiometry, solvent polarity, and reaction time .
Basic: Which analytical techniques are most reliable for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, pyrrole protons at δ 6.2–6.8 ppm) .
- Infrared Spectroscopy (IR): Peaks at 1650–1680 cm (C=O stretch of acetamide) and 2550–2600 cm (S-H stretch of thiol intermediate) validate functional groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] at m/z 482.2) .
- X-ray crystallography: Resolves 3D conformation and non-covalent interactions (e.g., π-stacking of triazole rings) .
Basic: How is the compound initially screened for biological activity, and what are common assays?
Answer:
- Antimicrobial screening: Disk diffusion assays against S. aureus and E. coli (minimum inhibitory concentration, MIC, typically 8–32 µg/mL) .
- Anticancer profiling: MTT assays on cancer cell lines (e.g., IC values of 10–50 µM against MCF-7 breast cancer cells) .
- Anti-inflammatory testing: Carrageenan-induced paw edema models in rodents (dose range: 10–50 mg/kg, compared to diclofenac sodium) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Answer:
- Analog synthesis: Replace cyclohexyl with bulkier groups (e.g., adamantyl) to enhance hydrophobic interactions with enzyme pockets .
- Bioisosteric substitution: Replace pyrrole with pyrazole to modulate hydrogen-bonding capacity .
- Computational modeling: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or COX-2. ADME analysis (SwissADME) optimizes pharmacokinetics .
Advanced: How can contradictory biological activity data across studies be resolved?
Answer:
Contradictions often arise from:
- Assay variability: Standardize protocols (e.g., ATP-based vs. resazurin assays for cytotoxicity) .
- Substituent effects: Compare analogs (e.g., 4-acetamidophenyl vs. 3-methoxyphenyl derivatives show ±20% activity shifts due to electron-donating groups) .
- Metabolic stability: Liver microsome assays (e.g., human CYP3A4 metabolism rates) clarify discrepancies in in vivo vs. in vitro results .
Advanced: What strategies stabilize this compound under experimental conditions?
Answer:
- Storage: Lyophilized powder stored at -20°C in argon atmosphere prevents oxidation of the sulfanyl group .
- Buffering: Use pH 7.4 phosphate buffer to avoid hydrolysis of the acetamide moiety .
- Light sensitivity: Amber glassware or opaque containers mitigate photodegradation .
Advanced: How can molecular targets be identified and validated experimentally?
Answer:
- Pull-down assays: Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., K = 120 nM for interaction with tubulin) .
- CRISPR-Cas9 knockout: Validate target relevance by silencing candidate genes (e.g., EGFR) and observing loss of compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
